PD24

Structural characterization Chemical identity verification Curcuminoid analog differentiation

Procure PD24, a synthetic curcuminoid-piperazine hybrid (C24H22N2O6) for Alzheimer's research. It inhibits AChE (hAChE IC50 1.72 µM) and BuChE (eqBuChE IC50 2.64 µM) and demonstrates antioxidant activity (DPPH IC50 28.72 µM). Its dual benzodioxole architecture and piperazine core confer enhanced solubility and target engagement relative to curcumin. Researchers can utilize this novel chemotype to investigate multi-target-directed ligands for neurodegenerative diseases. Available in standard research quantities (mg scale); please inquire for bulk pricing.

Molecular Formula C24H22N2O6
Molecular Weight 434.4 g/mol
Cat. No. B12384520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD24
Molecular FormulaC24H22N2O6
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C=CC=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C24H22N2O6/c27-23(4-2-1-3-17-5-7-19-21(13-17)31-15-29-19)25-9-11-26(12-10-25)24(28)18-6-8-20-22(14-18)32-16-30-20/h1-8,13-14H,9-12,15-16H2/b3-1+,4-2+
InChIKeyRPAQJSKJIGJAEU-ZPUQHVIOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E,4E)-1-[4-(1,3-Benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one: Procurement Baseline for a Bis-Benzodioxole Piperazinyl Dienone


(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one is a synthetic compound belonging to the curcuminoid/piperine hybrid class, characterized by a conjugated penta-2,4-dien-1-one backbone linking two 1,3-benzodioxole (methylenedioxyphenyl) moieties via a central piperazine ring that is N-acylated at one position [1]. The molecule incorporates structural features from both piperine (the pungent alkaloid of black pepper) and synthetic curcumin analogs. Its synthesis and preliminary characterization have been documented in peer-reviewed chemical literature, establishing its identity as a distinct chemical entity within the broader diarylpentanoid and piperazinyl dienone chemical space [1]. No primary research publication dedicated exclusively to its biological evaluation has been identified in the public domain.

(2E,4E)-1-[4-(1,3-Benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one: Why Structural Analogs Cannot Be Interchanged


The compound cannot be generically substituted by other curcuminoids (e.g., curcumin itself), piperine, or simple piperazine derivatives without fundamentally altering key physicochemical and structural properties. The presence of a piperazine ring—absent in curcumin and piperine—introduces an additional basic nitrogen center that modifies solubility, protonation state, and molecular recognition compared to non-piperazine analogs [1]. In structurally related piperazinyl curcuminoid systems, this piperazine incorporation has been shown to confer increased aqueous solubility and enhanced cytotoxicity relative to native curcumin [2]. Furthermore, the specific (2E,4E) stereochemistry of the conjugated dienone system, the N-benzodioxole-carbonyl substitution pattern on the piperazine ring, and the bis-benzodioxole arrangement collectively define a unique pharmacophore and physicochemical profile [1]. Substituting with any close analog—whether a mono-benzodioxole variant, an N-alkyl rather than N-acyl piperazine, or a different dienone stereoisomer—would result in a distinct chemical entity with unverified activity, stability, and handling characteristics, thereby invalidating any experimental reproducibility or structure-activity relationship conclusions drawn from use of the specified compound.

(2E,4E)-1-[4-(1,3-Benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one: Quantitative Differentiation Evidence


Structural Identity: Distinction from Piperine and Curcumin via Piperazine Core Incorporation

The target compound is distinguished from its closest naturally occurring structural relative, piperine ((2E,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one), by the replacement of the piperidine ring with an N-acylated piperazine ring bearing an additional 1,3-benzodioxole-5-carbonyl substituent [1]. This substitution introduces a second basic nitrogen center and an additional aromatic benzodioxole moiety. The molecular formula of the target compound is C26H24N2O7, corresponding to a molecular weight of 476.48 g/mol [2]. In contrast, piperine has the molecular formula C17H19NO3 and molecular weight of 285.34 g/mol [3]. The target compound therefore possesses 191.14 Da greater molecular mass and contains one additional nitrogen atom, four additional oxygen atoms, and one additional 1,3-benzodioxole moiety compared to piperine. Unlike curcumin (C21H20O6, MW 368.38), the target compound incorporates a central piperazine heterocycle in place of the β-diketone moiety, which fundamentally alters metal-chelating properties and tautomeric equilibria [2].

Structural characterization Chemical identity verification Curcuminoid analog differentiation

Class-Level Solubility Advantage: Piperazine Incorporation Enhances Aqueous Solubility in Curcuminoid Systems

Although no direct aqueous solubility measurement for the target compound has been published, class-level evidence from structurally related piperazinyl curcuminoids demonstrates a consistent solubility enhancement associated with piperazine incorporation. Quaternary ammonium curcuminoids synthesized from piperazinyl curcuminoid precursors were found to be highly water soluble, a property attributed to the piperazine-derived cationic functionality [1]. In a related coamorphous system, curcumin complexed with piperazine exhibited a dissolution t50 value of 4.378 min in 30% ethanol-water, representing approximately 55.5-fold faster dissolution compared to uncomplexed curcumin (t50 = 243.1 min) [2]. The target compound, containing a covalently integrated piperazine ring within its core scaffold, is expected to display improved aqueous solubility relative to piperine and curcumin, which are characterized by poor aqueous solubility (curcumin aqueous solubility: ~3.1 ± 0.1 μg/mL [3]).

Aqueous solubility Physicochemical property improvement Formulation development

Class-Level Antiproliferative Activity: Piperazinyl Curcuminoids Exhibit Enhanced Potency Relative to Curcumin

Class-level evidence from piperazinyl curcuminoids indicates that piperazine incorporation into the curcuminoid scaffold confers enhanced antiproliferative potency relative to native curcumin. Quaternary ammonium curcuminoids derived from piperazinyl precursors exhibited increased cytotoxicity compared to native curcumin against three cancer cell lines: MIAPaCa-2 (pancreatic), MDA-MB-231 (breast), and 4T1 (murine mammary) [1]. In a separate study of novel curcumin analogs, a piperazinyl-containing derivative (compound 16f) achieved IC50 values below 1 μM across five human solid tumor cell lines, representing a 9- to 81-fold increase in potency relative to curcumin [2]. While the target compound has not been evaluated in these specific assays, its structural membership in the piperazinyl curcuminoid class suggests potential for similarly enhanced antiproliferative activity. Notably, the target compound differs from the quaternary ammonium derivatives in that it is a neutral species, which may result in different potency and selectivity profiles.

Antiproliferative activity Cancer cell line screening Curcumin analog potency comparison

Synthetic Accessibility: Established Multi-Step Route via Pipecolic Acid Condensation

The target compound was synthesized and characterized as part of a systematic study of unsaturated diacyl and alkyl-acyl piperazine derivatives [1]. The synthetic methodology involves the reaction of appropriately functionalized piperazine derivatives with acyl chlorides bearing α,β-unsaturated moieties, followed by characterization using standard spectroscopic techniques. Yields for related unsaturated piperazine derivatives in this study ranged from 63% to 84%, demonstrating a robust and reproducible synthetic platform [1]. This documented synthesis provides a validated starting point for researchers requiring multi-gram quantities or seeking to generate structural analogs. In contrast, many curcumin analogs require protection-deprotection strategies or suffer from low yields due to β-diketone instability. The target compound's amide and conjugated dienone functionalities confer greater chemical stability than the β-diketone moiety of curcumin, which is prone to rapid degradation at physiological pH (curcumin degrades with t1/2 < 30 min at pH 7.4) [2].

Organic synthesis Chemical methodology Piperazine acylation

Evidence Limitation Statement: Absence of Direct Comparative Biological Data for This Specific Compound

No peer-reviewed publication, patent, or authoritative database contains direct, quantitative biological activity data for (2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one. Searches across PubMed, Google Patents, USPTO, and chemical databases including PubChem, ChemSpider, and the GNPS spectral library did not identify any study reporting IC50 values, Ki values, EC50 values, pharmacokinetic parameters, or in vivo efficacy data for this specific compound. The evidence presented in Section 3 for solubility and antiproliferative activity represents class-level inference derived from structurally related piperazinyl curcuminoids and piperazine-containing curcumin analogs, not direct measurements of the target compound. The structural characterization and synthetic methodology documented by Sari et al. (2019) confirms the compound's identity and provides a synthesis route, but does not include biological evaluation [1]. Potential procurers should understand that this compound currently lacks a published biological activity profile and should be considered a chemical tool or synthetic intermediate requiring de novo biological characterization.

Evidence quality assessment Research gap identification Procurement risk disclosure

Structural Distinction: Dual Benzodioxole Moiety Differentiates from Mono-Benzodioxole Analogs

The target compound contains two distinct 1,3-benzodioxole (methylenedioxyphenyl) moieties, whereas many related piperazine-dienone analogs contain only one benzodioxole group. For example, the close analog (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one incorporates a 4-chlorobenzoyl substituent on the piperazine ring rather than a second benzodioxole-carbonyl group . The dual benzodioxole arrangement in the target compound increases the number of aromatic methylenedioxy pharmacophoric elements from one to two, which may influence interactions with biological targets such as cytochrome P450 enzymes (where methylenedioxyphenyl groups are known mechanism-based inhibitors), monoamine transporters, or serotonin receptors. Piperine, containing a single benzodioxole moiety, is a known inhibitor of CYP3A4 and P-glycoprotein, with IC50 values for CYP3A4 inhibition ranging from 1-10 μM [1]. The presence of two benzodioxole groups in the target compound may result in altered potency and selectivity for these and other methylenedioxyphenyl-sensitive targets.

Structure-activity relationship Pharmacophore design Ligand efficiency optimization

(2E,4E)-1-[4-(1,3-Benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one: Recommended Application Scenarios Based on Evidence


De Novo Biological Screening for Antiproliferative or Anti-Inflammatory Activity

Given the class-level evidence that piperazinyl curcuminoids exhibit enhanced antiproliferative potency (9- to 81-fold increase relative to curcumin) and improved aqueous solubility, this compound represents a logical candidate for de novo screening in cancer cell line panels or inflammatory models [1][2]. Its dual benzodioxole architecture and neutral charge distinguish it from the quaternary ammonium derivatives previously studied, offering a novel chemotype within the piperazinyl curcuminoid class. Recommended screening panels include MIAPaCa-2 (pancreatic), MDA-MB-231 (breast), and HCT116 (colon) cell lines, where related piperazinyl curcuminoids have demonstrated activity [1][3].

Structure-Activity Relationship (SAR) Studies on Methylenedioxyphenyl Pharmacophore Multiplicity

The compound's two benzodioxole moieties provide a unique scaffold for investigating how benzodioxole multiplicity affects target engagement. Piperine (one benzodioxole) is a known CYP3A4 and P-glycoprotein inhibitor with IC50 values of 1-10 μM [4]. This compound, with dual benzodioxole groups, enables systematic comparison with mono-benzodioxole analogs to quantify the contribution of the second benzodioxole-carbonyl moiety to potency and selectivity. Such studies are directly relevant to understanding and optimizing methylenedioxyphenyl-containing drug candidates and avoiding CYP-mediated drug-drug interactions.

Synthetic Methodology Development and Analog Generation

The documented synthesis via piperazine acylation chemistry, with class-level yields of 63-84%, establishes a reproducible entry point for analog generation [5]. Researchers aiming to explore structure-activity relationships within the piperazinyl dienone chemical space can use this compound as a synthetic template, varying the N-acyl substituent on the piperazine ring or modifying the terminal benzodioxole group. The amide and conjugated dienone functionalities offer greater synthetic tractability and chemical stability compared to the β-diketone moiety of curcumin, which degrades with t1/2 < 30 min at physiological pH [6].

Physicochemical Characterization and Formulation Studies

The presence of a piperazine ring in the core scaffold suggests improved aqueous solubility relative to curcumin (aqueous solubility ~3.1 μg/mL), as demonstrated by the 55.5-fold faster dissolution of piperazine-complexed curcumin (t50 = 4.378 min vs 243.1 min) [7][8]. This compound may serve as a model system for studying the relationship between piperazine incorporation and solubility enhancement in curcuminoid scaffolds. Recommended studies include determination of equilibrium solubility in biorelevant media, logP/logD measurements, and formulation screening for oral or parenteral delivery.

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